Tegaserod maleate Tegaserod maleate Tegaserod maleate is a partial agonist of the 5-HT4 receptor; stimulates the peristaltic reflex and accelerates gastrointestinal transit.IC50 value:Target: 5-HT4 agonistIn an in vivo model for peripheral nerve regeneration, mice receiving tegaserod at the site of injury showed enhanced recovery compared to control mice receiving vehicle control as evidenced by functional measurements and histology [1]. Treatment with fluoxetine (10 mg · kg(-1) · day(-1), days 36-42), tegaserod (1 mg · kg(-1) · day(-1), day 43), or the combination of both, reduced visceral hypersensitivity and plasma 5-HT levels [2]. Intravenous or intraduodenal tegaserod (0.3-1.0 mg.kg(-1)) had no inhibitory effect on mesenteric and colonic blood flow. Peroral treatment of rats with alosetron or tegaserod for 7 days did not modify mesenteric haemodynamics at baseline and after blockade of nitric oxide synthesis [3].
Brand Name: Vulcanchem
CAS No.: 189188-57-6
VCID: VC0003672
InChI: InChI=1S/C16H23N5O.C4H4O4/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15;5-3(6)1-2-4(7)8/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21);1-2H,(H,5,6)(H,7,8)/b20-11+;2-1-
SMILES: CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC.C(=CC(=O)O)C(=O)O
Molecular Formula: C16H23N5O • C4H4O4
Molecular Weight: 417.5

Tegaserod maleate

CAS No.: 189188-57-6

Inhibitors

VCID: VC0003672

Molecular Formula: C16H23N5O • C4H4O4

Molecular Weight: 417.5

Tegaserod maleate - 189188-57-6

CAS No. 189188-57-6
Product Name Tegaserod maleate
Molecular Formula C16H23N5O • C4H4O4
Molecular Weight 417.5
IUPAC Name (Z)-but-2-enedioic acid;1-[(E)-(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine
Standard InChI InChI=1S/C16H23N5O.C4H4O4/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15;5-3(6)1-2-4(7)8/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21);1-2H,(H,5,6)(H,7,8)/b20-11+;2-1-
Standard InChIKey CPDDZSSEAVLMRY-FEQFWAPWSA-N
SMILES CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC.C(=CC(=O)O)C(=O)O
Appearance Solid powder
Description Tegaserod maleate is a partial agonist of the 5-HT4 receptor; stimulates the peristaltic reflex and accelerates gastrointestinal transit.IC50 value:Target: 5-HT4 agonistIn an in vivo model for peripheral nerve regeneration, mice receiving tegaserod at the site of injury showed enhanced recovery compared to control mice receiving vehicle control as evidenced by functional measurements and histology [1]. Treatment with fluoxetine (10 mg · kg(-1) · day(-1), days 36-42), tegaserod (1 mg · kg(-1) · day(-1), day 43), or the combination of both, reduced visceral hypersensitivity and plasma 5-HT levels [2]. Intravenous or intraduodenal tegaserod (0.3-1.0 mg.kg(-1)) had no inhibitory effect on mesenteric and colonic blood flow. Peroral treatment of rats with alosetron or tegaserod for 7 days did not modify mesenteric haemodynamics at baseline and after blockade of nitric oxide synthesis [3].
Synonyms (E)-2-((Z)-(5-methoxy-3H-indol-3-ylidene)methyl)-N/'-pentylhydrazinecarboximidamide maleate
Reference 1:Estimation of tegaserod maleate by differential pulse polarography. Rajput SJ, Raj HA.Indian J Pharm Sci. 2009 Jan;71(1):50-2. doi: 10.4103/0250-474X.51956. PMID: 20177456 Free PMC Article2:In vitro and in vivo evaluation of tegaserod maleate pH-dependent tablets. Zhang SQ, Thumma S, Chen GH, Deng WB, Repka MA, Li SM.Eur J Pharm Biopharm. 2008 May;69(1):247-54. Epub 2007 Oct 25. PMID: 18037278 3:Tegaserod maleate in the treatment of irritable bowel syndrome: a clinical review. Rivkin A.Clin Ther. 2003 Jul;25(7):1952-74. Review. PMID: 12946544
PubChem Compound 135413539
Last Modified Nov 11 2021
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